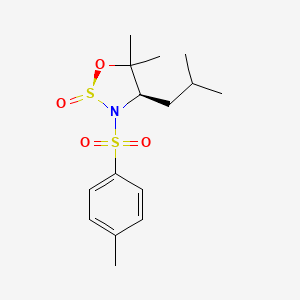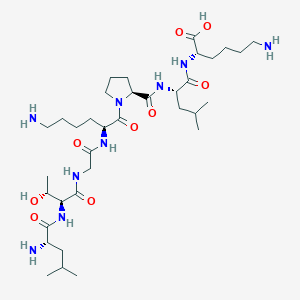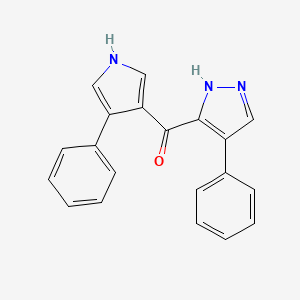
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone is an organic compound that features both pyrazole and pyrrole rings, each substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-1H-pyrazole-5-carbaldehyde with 4-phenyl-1H-pyrrole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanol: Similar structure but with a methanol group instead of a methanone group.
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone is unique due to its combination of pyrazole and pyrrole rings, each substituted with a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
833458-19-8 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C20H15N3O/c24-20(18-12-21-11-16(18)14-7-3-1-4-8-14)19-17(13-22-23-19)15-9-5-2-6-10-15/h1-13,21H,(H,22,23) |
InChI Key |
OUTFZFKBOZJGDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=C(C=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
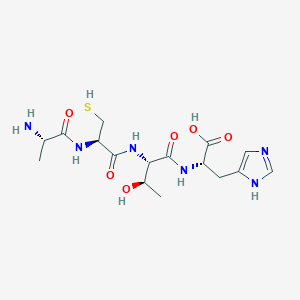


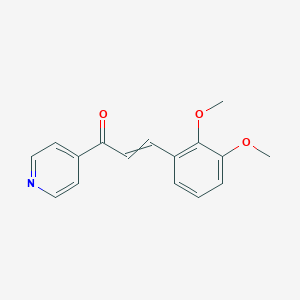
![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

